Chlorovulone I
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Overview
Description
Flumethasone pivalate is a synthetic glucocorticoid corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties . It is commonly used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash . The compound is known for its ability to reduce inflammation, exudation, and itching at the site of application .
Preparation Methods
Flumethasone pivalate is synthesized through a series of chemical reactions involving the esterification of flumethasone with pivalic acid . The synthetic route typically involves the following steps:
Starting Material: Flumethasone, a difluorinated corticosteroid.
Esterification: Flumethasone is reacted with pivalic acid in the presence of a suitable catalyst to form flumethasone pivalate.
Purification: The product is purified using chromatographic techniques to remove any impurities.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Flumethasone pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert flumethasone pivalate into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Flumethasone pivalate has a wide range of scientific research applications, including:
Mechanism of Action
Flumethasone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The compound suppresses the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, and interfering with antigen-antibody binding .
Comparison with Similar Compounds
Flumethasone pivalate is compared with other corticosteroids such as:
Hydrocortisone: Less potent than flumethasone pivalate in terms of anti-inflammatory activity.
Betamethasone: Similar potency but different pharmacokinetic properties.
Dexamethasone: Higher potency but with a different side effect profile
Flumethasone pivalate is unique due to its specific esterification with pivalic acid, which enhances its topical efficacy and reduces systemic absorption .
Properties
CAS No. |
100295-81-6 |
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Molecular Formula |
C21H29ClO4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
methyl (Z,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13-/t21-/m1/s1 |
InChI Key |
CTIZPKYMYVPNGA-DJKWDOPVSA-N |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Isomeric SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C\CCCC(=O)OC)Cl)O |
Canonical SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Synonyms |
chlorovulone I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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